Barium divalerate

Description

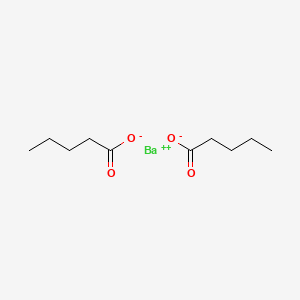

Barium divalerate (hypothetical formula: Ba(C₅H₇O₂)₂) is a barium salt of divaleric acid, a dicarboxylic acid. Barium salts are widely used in industrial applications, such as catalysis, ceramics, and stabilizers . However, its synthesis, characterization, and applications remain understudied, necessitating comparative analysis with well-documented analogs like barium monofluoride (BaF) and barium nitrate (Ba(NO₃)₂) .

Properties

CAS No. |

24557-04-8 |

|---|---|

Molecular Formula |

C10H18BaO4 |

Molecular Weight |

339.57 g/mol |

IUPAC Name |

barium(2+);pentanoate |

InChI |

InChI=1S/2C5H10O2.Ba/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

OZOJSEUUJMZMCQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium divalerate can be synthesized through a reaction between barium hydroxide and valeric acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with valeric acid. The reaction can be represented as follows:

Ba(OH)2+2C5H9COOH→Ba(C5H9COO)2+2H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more concentrated solutions and controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous stirring to facilitate the complete reaction of the reactants.

Chemical Reactions Analysis

Types of Reactions

Barium divalerate undergoes several types of chemical reactions, including:

Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.

Substitution Reactions: this compound can react with other carboxylic acids to form different barium salts.

Common Reagents and Conditions

Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the valerate ions.

Reducing Agents: It can also undergo reduction reactions under specific conditions.

Major Products Formed

Barium Sulfate: Formed during precipitation reactions with sulfate-containing compounds.

Other Barium Salts: Formed during substitution reactions with different carboxylic acids.

Scientific Research Applications

Medical Applications

1.1 Diagnostic Imaging

Barium divalerate is primarily explored for its potential as a contrast agent in medical imaging, particularly in gastrointestinal studies. Similar to barium sulfate, which is widely used for X-ray imaging of the digestive tract, this compound may enhance the visibility of internal structures during imaging procedures. Its unique molecular structure allows it to absorb X-rays effectively, thereby improving the delineation of gastrointestinal anatomy.

Case Study: Barium-Induced Intestinal Obstruction

A significant concern with barium compounds is their potential to cause intestinal obstruction. A systematic review of cases highlighted that while barium sulfate is commonly used for imaging, complications can arise from its use. A study reviewed 19 cases where patients experienced barium-induced intestinal obstruction, leading to various treatment outcomes ranging from conservative management to surgical intervention . This underscores the importance of careful patient selection and monitoring when using barium-based contrast agents.

Material Science Applications

2.1 Polymer Composites

This compound has been investigated for its role in enhancing the properties of polymer composites. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Research indicates that the addition of this compound can lead to better dispersion within the polymer, resulting in enhanced performance characteristics for applications in packaging and structural materials.

2.2 Radiation Shielding

Due to its high atomic number, this compound may also serve as an effective radiation shielding material. The compound's ability to absorb X-rays and gamma rays makes it suitable for applications in environments where radiation exposure is a concern, such as medical facilities and nuclear power plants.

Environmental Applications

3.1 Heavy Metal Remediation

Recent studies suggest that this compound could be utilized in environmental remediation efforts, particularly in the removal of heavy metals from contaminated water sources. Its chemical properties allow it to bind with heavy metals, facilitating their removal from aqueous solutions. This application is particularly relevant given the increasing concerns over water pollution and the need for effective remediation strategies.

Research Findings and Insights

The exploration of this compound's applications is still in its early stages, with ongoing research aimed at fully understanding its potential benefits and risks. Key findings include:

- Safety Profile : While barium compounds are generally considered safe when used appropriately in medical settings, there are documented cases of adverse effects associated with their use . Continuous monitoring and research are necessary to establish comprehensive safety guidelines.

- Efficacy in Imaging : Preliminary studies indicate that this compound may provide similar imaging enhancements as traditional barium sulfate without some of the associated risks . However, more extensive clinical trials are needed to validate these findings.

Mechanism of Action

The mechanism of action of barium divalerate involves the interaction of barium ions with various molecular targets. Barium ions can interfere with biological processes by blocking potassium channels, which affects muscle contraction and nerve transmission. In industrial applications, the mechanism of action is often related to the chemical reactivity of barium ions with other compounds.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Barium divalerate shares functional similarities with other barium salts but exhibits distinct physicochemical properties. Key comparisons include:

Structural and Molecular Properties

- Barium monofluoride (BaF): A simple ionic compound (Ba⁺F⁻) with a molecular weight of 156.32 g/mol and ionizing energy of 4.59–4.90 eV .

- Barium nitrate (Ba(NO₃)₂): A crystalline solid (MW 261.34 g/mol) with high oxidative stability .

Thermal and Solubility Behavior

- Barium monofluoride: Sublimes at 1,367°C; insoluble in water .

- Barium nitrate : Decomposes at 590°C; water-soluble (34.8 g/100 mL at 20°C) .

- This compound : Likely decomposes at lower temperatures (est. 200–300°C) due to organic ligands; solubility in polar solvents may be moderate.

Data Tables and Research Findings

Table 1: Comparative Physicochemical Properties

*Hypothetical data inferred from structural analogs.

Limitations and Future Research Directions

Data Gaps : Experimental validation of this compound’s properties is absent. Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) studies are critical .

Toxicity Profile : Barium compounds are generally toxic; divalerate’s environmental impact must be assessed.

Synthetic Routes : Optimizing ligand-metal coordination efficiency could enhance yield and purity .

Future studies should prioritize comparative ligand-exchange kinetics and applications in green chemistry.

Biological Activity

Barium divalerate is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article aims to provide a detailed overview of the biological activity associated with this compound, including its effects on cellular mechanisms, toxicity profiles, and relevant case studies.

This compound is a barium salt of valeric acid, characterized by its molecular formula \text{Ba C 5H 10}O_2)_2}. The compound's structure includes barium ions coordinated with two valerate anions, which contributes to its solubility and interaction with biological systems.

1. Toxicological Profile

Barium compounds, including this compound, have been studied for their toxicological effects. Barium exposure can lead to various health issues, primarily through mechanisms such as:

- Gastrointestinal Disturbances : High doses of barium can cause gastrointestinal irritation, leading to symptoms like nausea and vomiting. In studies involving other barium compounds, such as barium sulfate, adverse effects like bowel obstruction and gastrointestinal hemorrhage have been documented .

- Neurological Effects : Barium can induce low potassium levels, which may result in neurological symptoms such as muscle weakness and absence of deep tendon reflexes. This is particularly noted in cases of acute inhalation exposure .

- Cardiovascular Effects : Research indicates that barium can affect cardiac function by inducing diastolic depolarization in non-pacemaker cells. This effect may lead to arrhythmias under certain conditions .

2. Cellular Mechanisms

This compound's interaction with cellular systems has been explored in various studies:

- Calcium Channel Blockade : Barium ions can interfere with calcium channels in excitable tissues, affecting neurotransmitter release and muscle contraction. This blockade mechanism is crucial for understanding how this compound may influence muscle physiology .

- Potassium Ion Dynamics : Studies have shown that barium reduces stimulus-induced rises of extracellular potassium ([K^+]_o), suggesting an impact on neuronal excitability and synaptic transmission .

Case Study 1: Barium Aspiration

A notable case involved a 60-year-old male who aspirated barium sulfate during a diagnostic swallow study. Despite significant aspiration evidenced on radiographs, the patient remained asymptomatic except for mild cough. This paradox highlights the need for careful monitoring and management following barium exposure .

Case Study 2: Occupational Exposure

In occupational settings, workers exposed to barium-containing materials exhibited decreased plasma potassium levels and increased mortality rates associated with nephropathy when exposed to high doses over extended periods. These findings emphasize the importance of safety measures in environments where barium compounds are used .

Summary of Research Findings

| Study | Findings |

|---|---|

| Shankle et al. (1992) | Documented low serum potassium levels in workers exposed to barium carbonate. |

| Borzelleca (1988) | Observed fluid accumulation in the trachea following high-dose oral administration of barium chloride in rats. |

| NTP (1994) | Reported increased mortality in rodents exposed to high doses of barium chloride, indicating potential long-term health risks. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.